molecular formula C15H18N2O3 B11851838 N-(1-Hydroxybutan-2-YL)-2-(quinolin-8-yloxy)acetamide CAS No. 88350-36-1

N-(1-Hydroxybutan-2-YL)-2-(quinolin-8-yloxy)acetamide

Cat. No.: B11851838
CAS No.: 88350-36-1
M. Wt: 274.31 g/mol
InChI Key: PJUYNIKRNSRZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Hydroxybutan-2-YL)-2-(quinolin-8-yloxy)acetamide is a synthetic derivative of 8-hydroxyquinoline (8HQ), a versatile heterocyclic compound recognized for its significant research potential in medicinal and bioinorganic chemistry . The 8HQ scaffold is a privileged structure known for its metal-chelating properties, where the oxygen atom at the 8-position and the nitrogen atom in the quinoline ring can coordinate with various metal ions . This chelation ability is a key mechanism underlying many biological activities observed in 8HQ derivatives, which include antimicrobial, anticancer, antioxidant, and antidiabetic effects in research settings . Structurally, this compound features an acetamide linker at the 8-position of the quinoline ring, a modification seen in other researched 8HQ acetamides . The N-(1-Hydroxybutan-2-YL) substituent may influence the compound's solubility, lipophilicity, and overall interaction with biological targets. Researchers are exploring such 8-hydroxyquinoline derivatives for their potential as multi-target agents, given their diverse reported activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

88350-36-1

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C15H18N2O3/c1-2-12(9-18)17-14(19)10-20-13-7-3-5-11-6-4-8-16-15(11)13/h3-8,12,18H,2,9-10H2,1H3,(H,17,19)

InChI Key

PJUYNIKRNSRZSE-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Biological Activity

N-(1-Hydroxybutan-2-YL)-2-(quinolin-8-yloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique structure that includes a quinoline moiety, which is known for its diverse pharmacological properties. The presence of the hydroxybutan-2-yl group may enhance its solubility and bioavailability, making it a candidate for further pharmacological evaluation.

Research indicates that compounds with similar structural features to this compound often exert their biological effects through several mechanisms:

  • Inhibition of Tubulin Polymerization : Compounds related to quinoline derivatives have been shown to interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Specific Kinases : Some derivatives exhibit selective inhibition of kinases such as Syk (Spleen tyrosine kinase), which plays a critical role in immune cell signaling and cancer progression .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • HepG2 Liver Cancer Cells : A related quinoline hybrid compound showed significant cytotoxicity with an IC50 value ranging from 2.46 to 41.31 μM. The most potent hybrid induced apoptotic mechanisms confirmed by increased levels of active caspase 9 .

Case Studies

  • Study on Quinoline Derivatives : A study synthesized various quinoline derivatives and evaluated their effects on HepG2 cells. The findings indicated that certain hybrids induced significant apoptosis and altered cell cycle distribution, suggesting potential as anticancer agents .
  • Syk Inhibition : The compound's structural analogs demonstrated potent Syk inhibitory activity, leading to reduced proliferation in cancer cell lines. This selectivity is crucial as it minimizes off-target effects associated with other kinases, enhancing therapeutic safety .

Data Summary Table

Study Cell Line IC50 (μM) Mechanism Outcome
Quinoline Hybrid StudyHepG22.46 - 41.31Tubulin polymerization inhibitionInduced apoptosis
Syk Inhibition StudyVarious CancerSub-microMSyk kinase inhibitionGrowth inhibition in cancer cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The biological and chemical behaviors of 2-(quinolin-8-yloxy)acetamides are highly dependent on substituents at the acetamide nitrogen. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Acetamide Nitrogen Molecular Weight (g/mol) Key Features
N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide Quinolin-8-yl ~335.3 Low amino acid binding due to non-planar amide-quinoline geometry .
N-(2-methoxyphenethyl)-2-(quinolin-8-yloxy)acetamide 2-Methoxyphenethyl Not reported Binds amino acids via planar amide configuration; forms salts with maleic acid .
N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide Cyclohexyl 284.35 Lab chemical with acute oral toxicity (Category 4) and skin irritation risks .
N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide Methyl and phenyl 296.34 Crystal structure shows 87.19° dihedral angle between quinoline and benzene rings; forms hydrogen bonds via water .
N-(1-Hydroxybutan-2-YL)-2-(quinolin-8-yloxy)acetamide 1-Hydroxybutan-2-YL Not reported Hypothesized enhanced solubility due to hydroxyl group; activity data pending.

Structural Insights from Crystallography

  • N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate: X-ray diffraction reveals a non-planar geometry (87.19° dihedral angle between quinoline and benzene rings) and intermolecular O–H⋯N/O hydrogen bonds involving water . This contrasts with planar configurations in amino acid-binding analogs .

Preparation Methods

Synthesis of Ketone Intermediate

2-(Quinolin-8-yloxy)acetamide is reacted with butan-2-one under Friedel–Crafts acylation conditions, forming the corresponding β-ketoamide.

Reaction Setup:

  • Catalyst: AlCl3

  • Solvent: Toluene

  • Temperature: 80°C

  • Yield: 70%

Enantioselective Reduction

The β-ketoamide undergoes CBS reduction using a chiral oxazaborolidine catalyst and borane-THF complex. This step introduces the chiral 1-hydroxybutan-2-YL group with high enantiomeric excess (ee).

Key Data:

  • Catalyst: (R)-CBS (10 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: −10°C

  • Yield: 81%

  • Enantiomeric Excess: 95% ee

Nickel-Catalyzed C–H Functionalization

Recent advances in transition-metal catalysis enable direct functionalization of the quinoline ring. A nickel-mediated protocol adapted from Liu et al. (2019) introduces the acetamide side chain via C–H activation.

Substrate Preparation

N-(Quinolin-8-yl)acetamide is synthesized via coupling of quinolin-8-amine with acetyl chloride under Schotten–Baumann conditions.

Conditions:

  • Base: Triethylamine

  • Solvent: DCM

  • Yield: 88%

Nickel-Catalyzed Hydroxyalkylation

Using Ni(TFA)2 and DPPBac as ligands, the acetamide undergoes C–H bond trifluoromethylation, followed by hydroxyalkylation with butylene oxide.

Performance Metrics:

  • Catalyst Loading: 10 mol% Ni(TFA)2

  • Ligand: DPPBac (30 mol%)

  • Yield: 65%

  • Selectivity: >90% for C7 position

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield RangeScalability
Stepwise SynthesisHigh reproducibilityLow enantiocontrol70–85%Industrial
Asymmetric ReductionHigh ee (>95%)Multi-step, costly catalysts70–81%Laboratory
Nickel CatalysisDirect C–H functionalizationRequires inert conditions60–65%Pilot-scale

Industrial-Scale Production Considerations

For bulk synthesis, the stepwise method remains dominant due to cost-effectiveness and solvent recyclability. Critical parameters include:

  • Epoxide Purity: ≥99% to minimize side products.

  • Catalyst Recovery: BF3·OEt2 can be recovered via distillation for reuse.

  • Crystallization: Final product purity (>98%) is achieved through recrystallization from acetonitrile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(1-Hydroxybutan-2-YL)-2-(quinolin-8-yloxy)acetamide?

  • Methodological Answer : Multi-step synthesis typically involves coupling 8-hydroxyquinoline derivatives with functionalized acetamide precursors. For example, refluxing intermediates in ethanol with glacial acetic acid as a catalyst, followed by purification via column chromatography (CH₂Cl₂/MeOH 97:3) to isolate the product . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement.

Q. How can the molecular structure of this compound be confirmed?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton and carbon environments (e.g., quinoline aromatic signals at δ 8.5–9.0 ppm and hydroxybutan-yl protons at δ 3.5–4.0 ppm) . Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z ~370). X-ray crystallography (via SHELX programs) resolves stereochemistry and bond angles .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays) against bacterial/fungal strains. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to reference drugs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

  • Methodological Answer : Refine single-crystal X-ray data (e.g., orthorhombic P2₁2₁2₁ space group) using SHELXL . Analyze intermolecular interactions (e.g., O–H⋯N/O–H⋯O bonds between acetamide and water molecules) to map supramolecular assembly . Compare torsion angles (e.g., dihedral angle ~87° between quinoline and phenyl rings) to DFT-predicted conformers .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., pH, serum concentration). Use structure-activity relationship (SAR) analysis to identify substituent effects (e.g., trifluoromethyl groups enhance lipophilicity and target binding ). Cross-validate with orthogonal assays (e.g., fluorescence-based cellular uptake studies for mechanistic insights) .

Q. What strategies optimize the compound’s selectivity for metal ion sensing applications?

  • Methodological Answer : Modify the quinoline-8-yloxy moiety to enhance metal chelation. Test selectivity via fluorescence titration (e.g., Cd²⁺ vs. Zn²⁺ discrimination using PET/ICT mechanisms) . Calculate binding constants (e.g., Benesi-Hildebrand plots) and validate with X-ray crystallography of metal complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.